

S65487: A Novel BCL-2 Inhibitor Explored in Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	S65487	
Cat. No.:	B8199037	Get Quote

S65487 is an investigational intravenous inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. This novel agent has been evaluated in clinical trials for patients with hematological malignancies, including acute myeloid leukemia (AML). While it shares a target with the approved BCL-2 inhibitor venetoclax, its clinical development in the context of venetoclax resistance remains an area of active investigation.

S65487 has been studied as both a monotherapy and in combination with other anti-leukemic agents.[1][2][3] Notably, a Phase I trial assessing **S65487** as a single agent in patients with relapsed or refractory AML, non-Hodgkin lymphoma, or multiple myeloma was prematurely terminated due to limited efficacy, although no significant safety concerns were raised.[4]

Further clinical evaluation has focused on combination therapy. A Phase I/II clinical trial was initiated to assess the safety, tolerability, and clinical activity of **S65487** in combination with the hypomethylating agent azacitidine for adult patients with previously untreated AML who are ineligible for intensive chemotherapy.[5] This study aims to determine the recommended Phase II dose and evaluate the preliminary efficacy of the combination. Preclinical data suggested a synergistic anti-leukemic effect when combining a BCL-2 inhibitor with a hypomethylating agent, providing the rationale for this clinical investigation.

Mechanism of Action and Resistance

Like other BCL-2 inhibitors, **S65487** is designed to block the anti-apoptotic function of the BCL-2 protein. In many cancers, including AML, the overexpression of BCL-2 allows cancer cells to



evade programmed cell death (apoptosis), contributing to their survival and proliferation. By inhibiting BCL-2, **S65487** aims to restore the natural process of apoptosis in malignant cells.

Resistance to BCL-2 inhibitors like venetoclax is a significant clinical challenge. A primary mechanism of resistance is the upregulation of other anti-apoptotic proteins from the BCL-2 family, particularly myeloid cell leukemia 1 (MCL-1). This upregulation can compensate for the inhibition of BCL-2, allowing cancer cells to survive.

Alternatives in Venetoclax-Resistant AML

The development of strategies to overcome venetoclax resistance is a key focus of current AML research. Several alternative therapeutic approaches are being explored:

- Targeting MCL-1: Given its role in venetoclax resistance, MCL-1 has emerged as a critical therapeutic target. Various MCL-1 inhibitors are in clinical development.
- STAT3 Degraders: Signal transducer and activator of transcription 3 (STAT3) is a
 transcription factor that can promote the expression of MCL-1. Preclinical studies have
 shown that STAT3 degraders, such as KT-333, can reduce STAT3 and MCL-1 levels,
 inducing apoptosis in venetoclax-resistant AML models.
- Other Targeted Therapies: Depending on the specific molecular characteristics of a patient's leukemia, other targeted agents may be considered. These can include inhibitors of FLT3, IDH1, or IDH2, which are mutated in subsets of AML patients.
- Novel Combinations: Research is ongoing to identify novel drug combinations that can resensitize AML cells to venetoclax or offer alternative mechanisms of action. This includes combining venetoclax with agents targeting different survival pathways.

Experimental Data and Protocols

At present, publicly available, peer-reviewed data specifically detailing the efficacy of **S65487** in venetoclax-resistant AML models is limited. The primary focus of published information revolves around the design and objectives of the clinical trials for **S65487**.

A typical preclinical experimental workflow to evaluate the efficacy of a compound like **S65487** in venetoclax-resistant AML would involve:

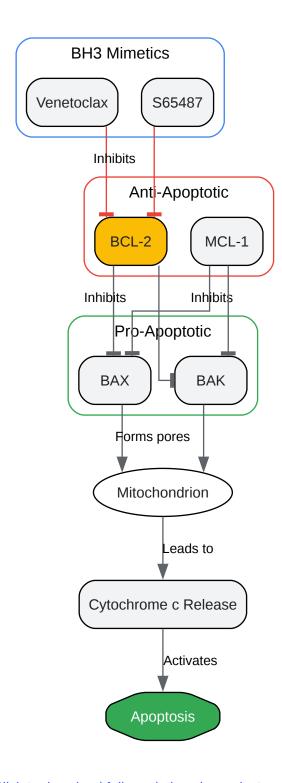


- Generation of Venetoclax-Resistant Cell Lines: AML cell lines (e.g., MOLM-13, MV4-11) are cultured with gradually increasing concentrations of venetoclax over an extended period to select for resistant populations.
- In Vitro Efficacy Studies:
 - Cell Viability Assays: Venetoclax-resistant and parental (sensitive) cell lines are treated
 with a range of concentrations of S65487, venetoclax, and other comparators. Cell viability
 is measured using assays like MTT or CellTiter-Glo to determine the half-maximal
 inhibitory concentration (IC50).
 - Apoptosis Assays: Apoptosis induction is quantified using methods such as Annexin
 V/Propidium Iodide staining followed by flow cytometry.
- In Vivo Xenograft Models:
 - Venetoclax-resistant AML cells are implanted into immunodeficient mice.
 - Once tumors are established, mice are treated with S65487, a vehicle control, and potentially other therapeutic agents.
 - Tumor growth is monitored over time, and overall survival is assessed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BCL-2 signaling pathway and a generalized experimental workflow for testing drug efficacy in AML models.

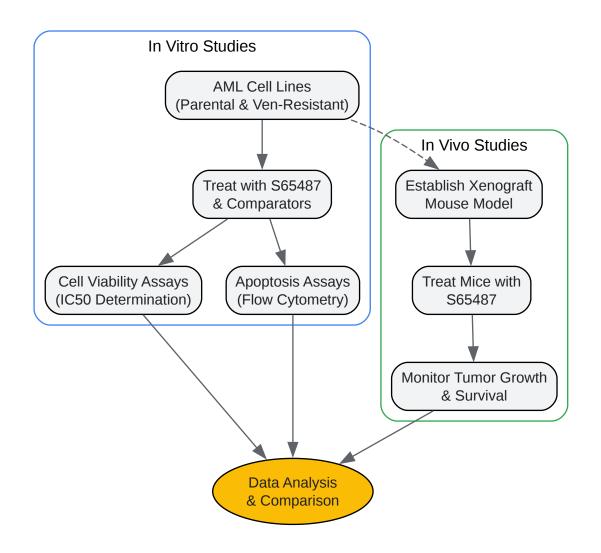




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Caption: BCL-2 family protein interactions and the mechanism of BH3 mimetics.





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